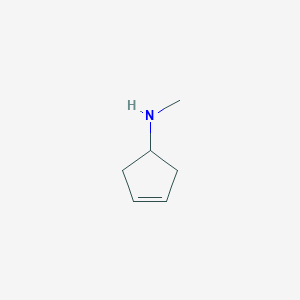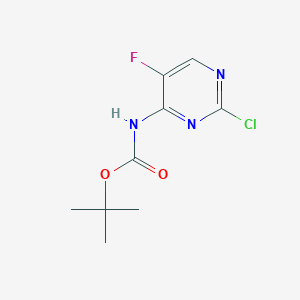
Tert-butyl (2-chloro-5-fluoropyrimidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-chloro-5-fluoropyrimidin-4-yl)carbamate: is a chemical compound with the molecular formula C15H16ClFN4O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a pyrimidine ring substituted with chlorine and fluorine atoms, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-chloro-5-fluoropyrimidin-4-yl)carbamate typically involves the reaction of 2-chloro-5-fluoropyrimidine with tert-butyl carbamate. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions may vary, but it generally requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(2-chloro-5-fluoropyrimidin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions often involve the use of a base (e.g., K2CO3) and a solvent (e.g., DMF or THF).
Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives of the original compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(2-chloro-5-fluoropyrimidin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: The compound is utilized in biological research for the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new bioactive molecules.
Medicine: In medicine, tert-butyl N-(2-chloro-5-fluoropyrimidin-4-yl)carbamate is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-chloro-5-fluoropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit or activate certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets may vary based on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Chloro-5-fluoropyrimidine: A key intermediate used in the synthesis of various pyrimidine derivatives.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and other compounds.
Uniqueness: tert-Butyl N-(2-chloro-5-fluoropyrimidin-4-yl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Propriétés
Formule moléculaire |
C9H11ClFN3O2 |
|---|---|
Poids moléculaire |
247.65 g/mol |
Nom IUPAC |
tert-butyl N-(2-chloro-5-fluoropyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C9H11ClFN3O2/c1-9(2,3)16-8(15)14-6-5(11)4-12-7(10)13-6/h4H,1-3H3,(H,12,13,14,15) |
Clé InChI |
UQGXCSJTJFFOLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC(=NC=C1F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


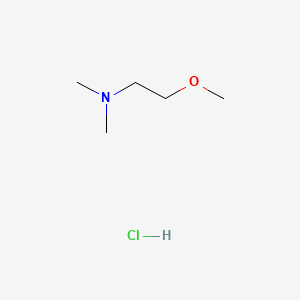
![2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B13493570.png)
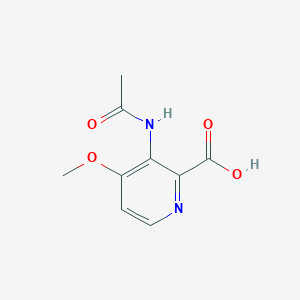
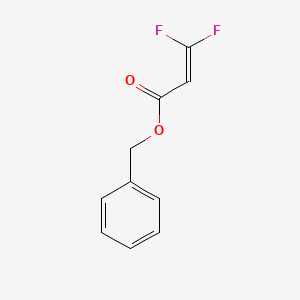
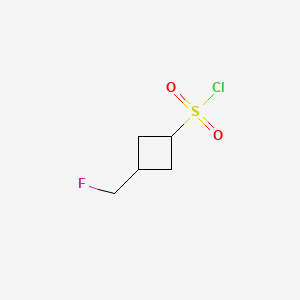
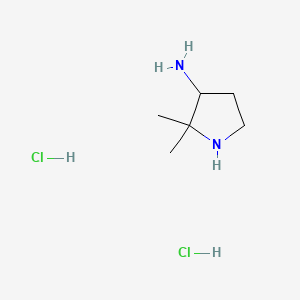
![N-{3-[(methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B13493594.png)
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13493597.png)
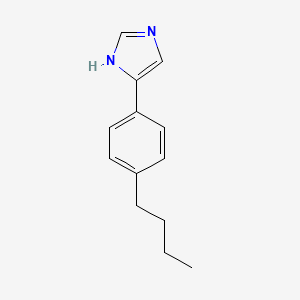
![Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride](/img/structure/B13493602.png)
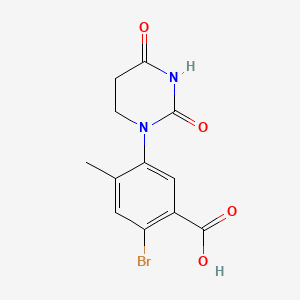
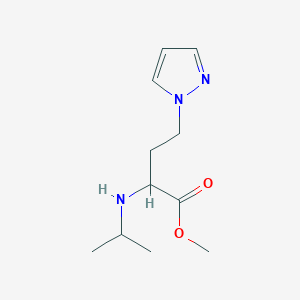
![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13493617.png)
